Cas no 13772-56-0 (Methyl 4-fluoro-1-naphthoate)
Methyl 4-fluoro-1-naphthoate is a fluorinated naphthoate ester with applications in pharmaceutical and agrochemical synthesis. Its key advantages include its role as a versatile intermediate for constructing complex fluorinated aromatic compounds, owing to the electron-withdrawing properties of the fluorine substituent, which can enhance reactivity and stability in subsequent reactions. The methyl ester group offers further functionalization potential through hydrolysis or transesterification. The compound's well-defined structure and high purity make it suitable for precision organic synthesis, particularly in the development of bioactive molecules. Its stability under standard storage conditions ensures reliable performance in laboratory and industrial settings.
Methyl 4-fluoro-1-naphthoate structure
Product Name:Methyl 4-fluoro-1-naphthoate
CAS No:13772-56-0
MF:C12H9FO2
MW:204.197067022324
CID:1016432
PubChem ID:14678721
Update Time:2025-05-27
Methyl 4-fluoro-1-naphthoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 4-fluoro-1-naphthoate
- 1-Naphthalenecarboxylic acid, 4-fluoro-, methyl ester
- methyl 4-fluoronaphthalene-1-carboxylate
- , methyl ester
- 1-​
- c acid, 4-​
- fluoro-​
- Naphthalenecarboxyli​
- EN300-383240
- DA-45517
- Z1509492323
- MFCD12025244
- 13772-56-0
- SCHEMBL1096857
- AKOS022180921
- AT25668
- DTXSID50562926
- CS-0192957
- Methyl4-fluoro-1-naphthoate
- BGKRQQWFGKBQFV-UHFFFAOYSA-N
-
- MDL: MFCD12025244
- Inchi: 1S/C12H9FO2/c1-15-12(14)10-6-7-11(13)9-5-3-2-4-8(9)10/h2-7H,1H3
- InChI Key: BGKRQQWFGKBQFV-UHFFFAOYSA-N
- SMILES: FC1C=CC(C(=O)OC)=C2C=CC=CC2=1
Computed Properties
- Exact Mass: 204.05865769g/mol
- Monoisotopic Mass: 204.05865769g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 26.3Ų
Methyl 4-fluoro-1-naphthoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM242006-250mg |
Methyl 4-fluoro-1-naphthoate |
13772-56-0 | 95% | 250mg |
$353 | 2023-01-07 | |
| Chemenu | CM242006-500mg |
Methyl 4-fluoro-1-naphthoate |
13772-56-0 | 95% | 500mg |
$648 | 2023-01-07 | |
| Chemenu | CM242006-1g |
Methyl 4-fluoro-1-naphthoate |
13772-56-0 | 95% | 1g |
$822 | 2023-01-07 | |
| Apollo Scientific | PC53620-250mg |
Methyl 4-fluoronaphthalene-1-carboxylate |
13772-56-0 | 250mg |
£80.00 | 2025-02-21 | ||
| Apollo Scientific | PC53620-1g |
Methyl 4-fluoronaphthalene-1-carboxylate |
13772-56-0 | 1g |
£240.00 | 2025-02-21 | ||
| Alichem | A219000202-250mg |
Methyl 4-fluoronaphthalene-1-carboxylate |
13772-56-0 | 98% | 250mg |
$727.60 | 2022-04-02 | |
| Alichem | A219000202-500mg |
Methyl 4-fluoronaphthalene-1-carboxylate |
13772-56-0 | 98% | 500mg |
$989.80 | 2022-04-02 | |
| Alichem | A219000202-1g |
Methyl 4-fluoronaphthalene-1-carboxylate |
13772-56-0 | 98% | 1g |
$1,819.80 | 2022-04-02 | |
| Enamine | EN300-383240-0.05g |
methyl 4-fluoronaphthalene-1-carboxylate |
13772-56-0 | 95% | 0.05g |
$174.0 | 2023-11-13 | |
| Enamine | EN300-383240-0.1g |
methyl 4-fluoronaphthalene-1-carboxylate |
13772-56-0 | 95% | 0.1g |
$257.0 | 2023-11-13 |
Methyl 4-fluoro-1-naphthoate Related Literature
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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